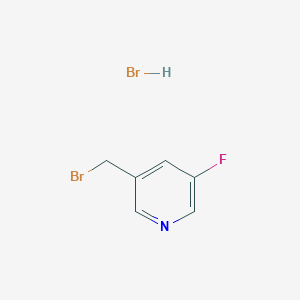

3-(Bromomethyl)-5-fluoropyridine hydrobromide

Description

3-(Bromomethyl)-5-fluoropyridine hydrobromide (CAS: 1256561-65-5) is a halogenated pyridine derivative with the molecular formula C₆H₆Br₂FN and a molecular weight of 270.92 g/mol . It is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of fluorinated drug candidates. The compound is available in high purity (≥97%) and is typically stored at room temperature to maintain stability . Its structure features a bromomethyl group at the 3-position and a fluorine atom at the 5-position of the pyridine ring, which enhances its reactivity in nucleophilic substitution reactions .

Propriétés

IUPAC Name |

3-(bromomethyl)-5-fluoropyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZALQHVENITMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(Bromomethyl)-5-fluoropyridine hydrobromide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, highlighting its significance in various therapeutic applications.

- IUPAC Name: this compound

- CAS Number: 1256561-65-5

- Molecular Formula: C6H6Br2FN

- Molecular Weight: 270.925 g/mol

Synthesis

The synthesis of this compound involves the reaction of 5-fluoropyridin-3-ylmethanol with phosphorus tribromide in dichloromethane. The reaction proceeds under controlled conditions to yield the desired product with high purity .

Antimicrobial Properties

Recent studies have indicated that compounds related to 3-(Bromomethyl)-5-fluoropyridine exhibit significant antimicrobial activity. For instance, derivatives containing a pyridine ring have shown promising results against gram-positive bacteria. A specific derivative demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.25 µg/mL, outperforming established antibiotics like linezolid .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-(Bromomethyl)-5-FP | Staphylococcus aureus | 0.25 |

| Linezolid | Staphylococcus aureus | 2.0 |

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with significant effects observed at concentrations above 256 µg/mL . The mechanism appears to involve the disruption of essential cellular processes, potentially through the inhibition of key metabolic pathways.

Case Studies

-

Breast Cancer Models:

In xenograft models of breast cancer, compounds derived from 3-(Bromomethyl)-5-fluoropyridine were shown to inhibit tumor growth significantly. For example, treatment with a related compound led to a reduction in tumor size and delayed progression in MDA-MB-361 xenografts . -

Leukemia Cell Lines:

Research conducted on L1210 mouse leukemia cells demonstrated that derivatives of this compound inhibited cell proliferation effectively, with IC50 values in the nanomolar range . This suggests potential utility in developing treatments for hematological malignancies.

Pharmacological Profiles

The pharmacokinetic properties of 3-(Bromomethyl)-5-fluoropyridine derivatives indicate favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents. Ongoing studies are focusing on optimizing these profiles to enhance efficacy while minimizing toxicity .

Applications De Recherche Scientifique

Scientific Research Applications

3-(Bromomethyl)-5-fluoropyridine hydrobromide has been identified as a versatile intermediate in several scientific fields:

Medicinal Chemistry

- Drug Development : This compound serves as a precursor for synthesizing pharmaceutical agents targeting various diseases, particularly cancer and infections. Its bromomethyl group enhances reactivity towards nucleophiles, facilitating the formation of complex molecular structures required for drug activity.

Anticancer Activity

- Studies have shown that derivatives of this compound exhibit potent anticancer properties. For instance, research on L1210 mouse leukemia cells indicated significant inhibition of cell proliferation with IC50 values in the nanomolar range, suggesting its potential as a therapeutic agent against hematological malignancies .

Antimicrobial Properties

- The compound has demonstrated promising antimicrobial activity against Gram-positive bacteria. Derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL, indicating their potential use as novel antibacterial agents .

Material Science

- In material science, this compound is utilized in developing advanced materials such as polymers and liquid crystals, leveraging its unique chemical properties to enhance material performance.

Breast Cancer Models

In xenograft models of breast cancer, compounds derived from 3-(Bromomethyl)-5-fluoropyridine were shown to significantly inhibit tumor growth. Treatment with related compounds led to reduced tumor size and delayed progression in MDA-MB-361 xenografts .

Leukemia Cell Lines

Research conducted on L1210 mouse leukemia cells demonstrated effective inhibition of cell proliferation by derivatives of this compound, reinforcing its potential utility in developing treatments for various cancers .

Data Summary

| Study | Target Organism | IC50/MIC Values | Mechanism |

|---|---|---|---|

| L1210 Mouse Leukemia Cells | Cancer Cells | Nanomolar range | Inhibition of cell proliferation |

| Various Gram-positive Bacteria | Bacterial Infections | 0.25 µg/mL | Antibacterial activity |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Bromomethyl Pyridine Derivatives

The following table summarizes critical differences between 3-(bromomethyl)-5-fluoropyridine hydrobromide and analogous compounds:

Structural and Functional Differences

Positional Isomerism

- This compound vs. 2-(Bromomethyl)-5-fluoropyridine hydrobromide : The bromomethyl group’s position (3 vs. 2) significantly impacts reactivity. The 3-position in pyridine derivatives is less sterically hindered, favoring nucleophilic substitutions .

Halogen Substitution Effects

- Fluorine vs. Chlorine : Fluorine’s electron-withdrawing nature enhances electrophilic reactivity compared to chlorine. For example, this compound is more reactive in Suzuki-Miyaura couplings than its 5-chloro analog .

- Trifluoromethyl (CF₃) Groups : The CF₃ group in 3-(bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide increases lipophilicity, making it valuable in CNS drug development .

Methyl vs. Fluorine Substituents

- The methyl group in 3-(bromomethyl)-5-methylpyridine hydrobromide reduces polarity, improving solubility in organic solvents. This compound is pivotal in synthesizing antihistamines like rupatadine .

Méthodes De Préparation

Bromomethylation of 5-Fluoropyridine Derivatives

- Starting Material: 5-Fluoropyridine or closely related fluoropyridine intermediates.

- Bromomethylation Reagents: Commonly N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or light) or direct bromine in the presence of catalysts.

- Reaction Conditions: Controlled temperature (typically 0–80°C) to avoid over-bromination; solvents such as carbon tetrachloride or acetic acid are used.

- Mechanism: Radical substitution at the methyl group adjacent to the pyridine ring, yielding the bromomethyl substituent at the 3-position.

Formation of Hydrobromide Salt

- The bromomethylated fluoropyridine intermediate is treated with hydrobromic acid (HBr) to form the hydrobromide salt.

- This step improves compound stability and facilitates isolation as a crystalline solid.

- Controlled addition of HBr and temperature maintenance (often below 30°C) are critical to prevent decomposition.

Detailed Preparation Procedure and Optimization

Based on research and industrial practices, the following detailed method is representative:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromomethylation | 5-Fluoropyridine + NBS + AIBN (radical initiator) | 60–80°C | 4–6 hours | 60–75 | Radical bromination; solvent CCl4 or AcOH |

| Hydrobromide Salt Formation | Bromomethylated product + HBr (40%) | 0–30°C | 1–2 hours | Quantitative | Slow addition, stirring, crystallization |

- Optimization Parameters:

- Temperature control is essential to minimize side reactions.

- Stoichiometric balance of NBS and pyridine substrate avoids over-bromination.

- Use of radical initiators enhances selectivity and yield.

- Purification steps include extraction, neutralization, and recrystallization.

Industrial Scale and Continuous Flow Adaptations

- Industrial synthesis often employs continuous flow reactors to enhance heat and mass transfer, improving yield and reproducibility.

- Automated dosing of reagents and precise temperature control reduce batch-to-batch variability.

- Co-solvents such as DMSO, PEG300, and Tween 80 are used in formulation stages for downstream applications, ensuring clear solutions suitable for pharmaceutical use.

Analytical Characterization and Quality Control

- NMR Spectroscopy (1H and 13C): Confirms substitution pattern and purity.

- HPLC: Ensures purity ≥95%.

- Mass Spectrometry: Confirms molecular weight (exact mass ~265.92 g/mol).

- Melting Point and Elemental Analysis: Additional purity indicators.

- These methods are standard to confirm identity and quality before further use.

Comparative Data Table of Key Preparation Parameters

| Parameter | Typical Range | Impact on Product |

|---|---|---|

| Temperature (Bromomethylation) | 60–80°C | Higher temp increases rate but risks over-bromination |

| NBS Equivalents | 1.0–1.2 eq | Excess leads to dibrominated side products |

| Reaction Time | 4–6 hours | Longer times improve conversion but may degrade product |

| HBr Concentration | 30–40% | Ensures complete salt formation |

| Yield | 60–75% (bromomethylation) | Optimized by radical initiator and temp control |

Research Findings and Notes

- The bromomethyl group in this compound shows higher nucleophilic substitution reactivity than chloro analogs, enabling efficient alkylation without catalysts.

- The presence of the fluorine atom at the 5-position directs electrophilic substitution and influences the electronic properties of the pyridine ring, enhancing selectivity during bromination.

- Hydrobromide salt formation improves compound stability and handling safety.

- Physical methods such as vortexing, ultrasound, or hot water baths assist in dissolution during formulation preparation.

- Safety precautions include use of personal protective equipment due to skin and eye irritation risks, with storage in cool, dry, and dark conditions.

Q & A

Q. How to design stability-indicating assays for long-term storage?

- Answer :

- Forced Degradation : Expose to heat, light, and humidity; monitor via UPLC-MS.

- Impurity Profiling : Identify degradation markers (e.g., dehalogenated byproducts).

- Reference : Stability guidelines from the SDS recommend storage in dry, sealed containers at 2–8°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.